molecular formula C16H25NO2S B14659509 [Di(butan-2-yl)amino](phenylmethanesulfinyl)methanone CAS No. 51955-39-6

[Di(butan-2-yl)amino](phenylmethanesulfinyl)methanone

Katalognummer: B14659509
CAS-Nummer: 51955-39-6
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: SHJQCUDSSUYZIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Di(butan-2-yl)aminomethanone is a chemical compound that belongs to the class of organic compounds known as sulfoxides. These compounds are characterized by the presence of a sulfinyl functional group attached to a carbon atom. The compound has a complex structure with both amine and sulfinyl functional groups, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Di(butan-2-yl)aminomethanone typically involves multiple steps, starting with the preparation of the amine and sulfoxide precursors. One common method involves the reaction of butan-2-amine with phenylmethanesulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of Di(butan-2-yl)aminomethanone may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient in terms of yield and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Di(butan-2-yl)aminomethanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted amines

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Di(butan-2-yl)aminomethanone is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex organic molecules.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for studying biochemical pathways and mechanisms.

Medicine

In medicine, Di(butan-2-yl)aminomethanone is being investigated for its potential therapeutic applications. Its unique chemical properties may make it useful in the development of new drugs for treating various diseases.

Industry

In industrial applications, the compound is used as an intermediate in the synthesis of other chemicals. Its reactivity and versatility make it a valuable component in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Di(butan-2-yl)aminomethanone involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The amine group can also interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular signaling pathways and biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Di(butan-2-yl)aminomethanone: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    Di(butan-2-yl)aminomethanone: Similar structure but with a sulfenyl group instead of a sulfinyl group.

Uniqueness

What sets Di(butan-2-yl)aminomethanone apart from similar compounds is its unique combination of amine and sulfinyl functional groups. This combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets. Its versatility and reactivity make it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

51955-39-6

Molekularformel

C16H25NO2S

Molekulargewicht

295.4 g/mol

IUPAC-Name

1-benzylsulfinyl-N,N-di(butan-2-yl)formamide

InChI

InChI=1S/C16H25NO2S/c1-5-13(3)17(14(4)6-2)16(18)20(19)12-15-10-8-7-9-11-15/h7-11,13-14H,5-6,12H2,1-4H3

InChI-Schlüssel

SHJQCUDSSUYZIX-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)N(C(C)CC)C(=O)S(=O)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.